

Application Note: Synthesis and Formulation of Undecyl Cyclohexanecarboxylate in Fine Fragrances

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Compound of Interest

Compound Name: *Undecyl cyclohexanecarboxylate*

CAS No.: 94107-44-5

Cat. No.: B12652294

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Executive Summary

In the realm of fragrance chemistry, aliphatic esters of cyclohexanecarboxylic acid are highly valued for their versatile olfactory profiles. While lower molecular weight homologues—such as methyl and ethyl cyclohexanecarboxylate—function as highly volatile top notes with pungent fruity, winey, and cooling minty facets^[1], extending the aliphatic chain fundamentally alters the molecule's thermodynamic and organoleptic properties.

Undecyl cyclohexanecarboxylate (UCC), synthesized via the esterification of cyclohexanecarboxylic acid with 1-undecanol^[2], represents a specialized, high-molecular-weight derivative. Due to its extended C11 hydrocarbon tail, UCC exhibits a drastically reduced vapor pressure and high lipophilicity. As an Application Scientist, understanding this structure-odor relationship (SOR) is critical: UCC transitions from a volatile odorant to a functional base note and fixative. It imparts subtle waxy, mild fruity, and floral undertones while anchoring highly volatile accords through intermolecular van der Waals interactions.

Chemical Identity & Physicochemical Properties

To effectively formulate with UCC, researchers must account for its physical properties, particularly its high partition coefficient (LogP), which dictates its solubility in perfumer's alcohol (ethanol) and its release kinetics from the skin matrix.

Property	Value	Causality / Formulation Impact
IUPAC Name	Undecyl cyclohexanecarboxylate	Defines the core ester linkage and aliphatic tail.
CAS Number	94107-44-5[3]	Essential for regulatory tracking and procurement.
Molecular Formula	C ₁₈ H ₃₄ O ₂ [3]	High carbon count indicates low volatility.
Molecular Weight	282.5 g/mol [3]	Exceeds the typical 250 g/mol threshold for top/heart notes, classifying it as a heavy base note.
Computed XLogP3	7.2[3]	Highly lipophilic; requires adequate maceration time to fully integrate into ethanol/water matrices without phase separation.
Odor Profile	Waxy, mild fruity, subtle floral	Acts as a blender; smooths sharp edges of volatile aldehydes and citrus notes.

Mechanistic Insights: The Fixative Effect

The utility of UCC in fragrance chemistry is driven by Raoult's Law and intermolecular forces. Highly volatile top notes (e.g., limonene, ethyl cyclohexanecarboxylate[1]) evaporate rapidly due to their low molecular weights and weak intermolecular interactions.

When UCC is introduced into a fragrance matrix, its long undecyl chain (C₁₁) creates extensive van der Waals dispersion forces with other hydrophobic fragrance molecules. This physical entanglement lowers the overall vapor pressure of the mixture, decreasing the evaporation rate of the volatile components. Consequently, the "bloom" of the fragrance is extended, and the transition from top to heart notes becomes more linear and controlled.

Synthesis Protocol: Steglich Esterification

While industrial production often relies on acid-catalyzed Fischer esterification, laboratory-scale synthesis for fragrance screening demands high purity and the avoidance of harsh thermal conditions that could oxidize the 1-undecanol^[2] or induce unwanted isomerization. The Steglich Esterification is the preferred methodology, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) at ambient temperatures.

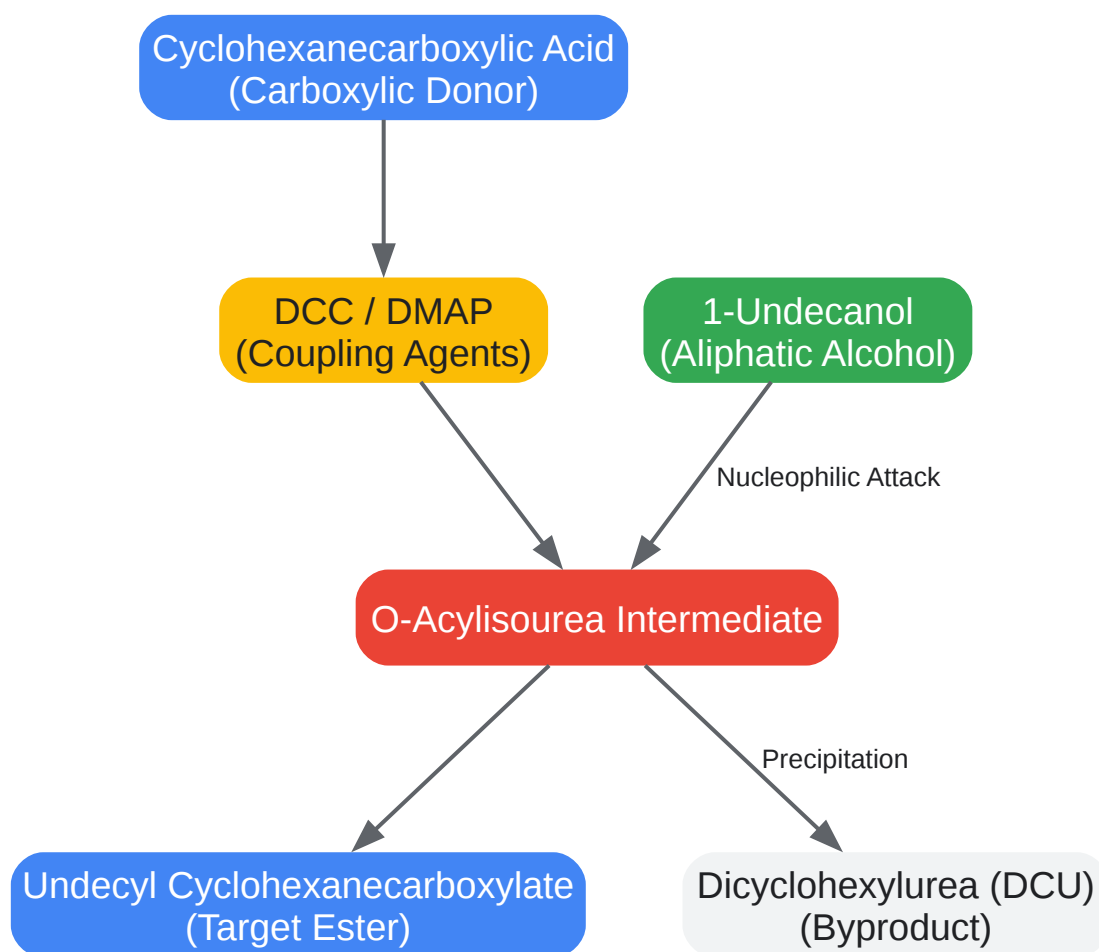
Reagents & Equipment

- Cyclohexanecarboxylic Acid: 10.0 mmol (1.28 g)
- 1-Undecanol: 11.0 mmol (1.90 g)
- DCC (Coupling Agent): 11.0 mmol (2.27 g)
- DMAP (Catalyst): 1.0 mmol (0.12 g)
- Solvent: Anhydrous Dichloromethane (DCM), 50 mL
- Equipment: 100 mL round-bottom flask, magnetic stirrer, ice bath, glass-fritted funnel.

Step-by-Step Methodology

- **Dissolution:** Add cyclohexanecarboxylic acid and 1-undecanol to the round-bottom flask containing 50 mL of anhydrous DCM. Stir under a nitrogen atmosphere to prevent moisture ingress.
- **Catalyst Addition:** Add DMAP to the solution. Causality: DMAP acts as a superior nucleophile, attacking the O-acylisourea intermediate to form a highly reactive amide, which is then readily attacked by the bulky 1-undecanol.

- Activation: Cool the flask to 0°C using an ice bath. Slowly add DCC portion-wise over 15 minutes.
- Coupling: Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form, indicating the progression of the reaction.
- Filtration & Washing: Filter the DCU byproduct through a glass-fritted funnel. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.
- Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude UCC.
- Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 95:5) to obtain fragrance-grade **undecyl cyclohexanecarboxylate**.



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Caption: Steglich Esterification Pathway for **Undecyl Cyclohexanecarboxylate** Synthesis.

Analytical Validation: GC-MS Protocol

To ensure the synthesized UCC meets the stringent purity requirements of fragrance formulation (typically >98%), Gas Chromatography-Mass Spectrometry (GC-MS) must be employed. This self-validating step ensures no residual 1-undecanol (which possesses a distinct fatty odor^[2]) remains to skew the olfactory profile.

- Column: HP-5MS (30 m length × 0.25 mm ID × 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 10 min). Causality: The high final temperature is required to elute the heavy C18 ester (MW 282.5^[3]) without peak tailing.
- Injection: 1 μL, Split ratio 50:1, Injector temperature 280°C.
- MS Parameters: Electron Impact (EI) mode at 70 eV, Source temperature 230°C, Scan range 50–350 m/z.
- Validation Marker: Look for the molecular ion peak [M]⁺ at m/z 282, and a prominent base peak corresponding to the cyclohexyl acylium ion (m/z 111) resulting from the cleavage of the ester bond.

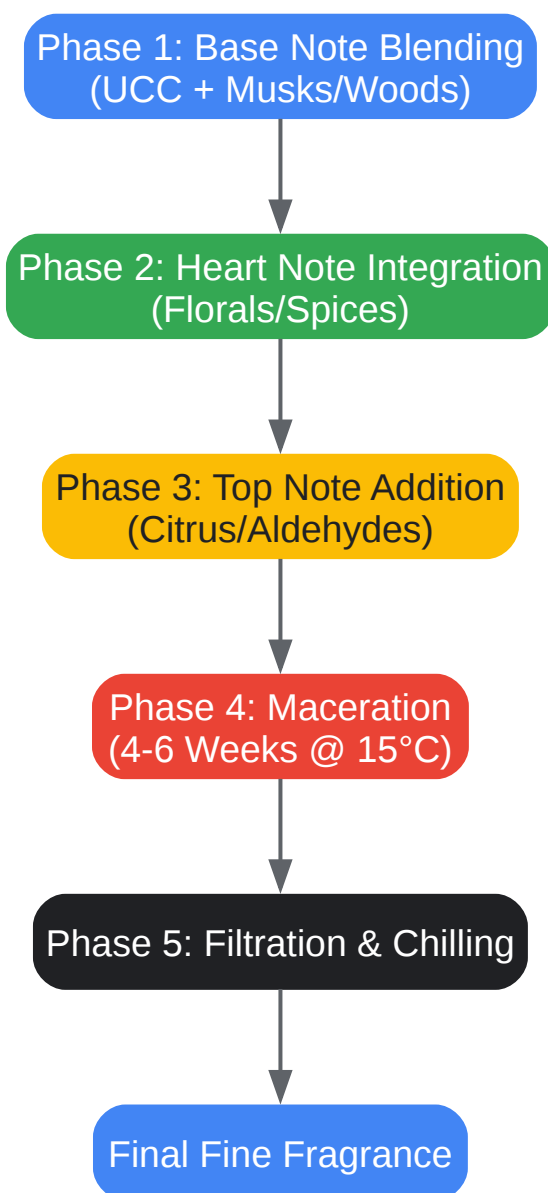
Formulation Protocol: Base Note Integration

Integrating a highly lipophilic base note like UCC (XLogP3 7.2^[3]) requires a specific compounding sequence to prevent phase separation in the final hydroalcoholic perfume base.

Compounding Workflow

- Pre-dilution: Dilute UCC to 10% (w/w) in Dipropylene Glycol (DPG) or Diethyl Phthalate (DEP) to decrease its viscosity and improve its miscibility with other fragrance materials.

- **Base Accord Creation:** Blend the pre-diluted UCC with other heavy base notes (e.g., synthetic musks, heavy woods like sandalwood or patchouli).
- **Heart & Top Note Integration:** Gradually fold in the heart notes (florals, spices), followed by the volatile top notes (citrus, aldehydes).
- **Alcohol Addition:** Add perfumer's alcohol (96% Ethanol) slowly under continuous agitation.
- **Maceration:** Store the sealed formulation at 15°C in a dark environment for 4 to 6 weeks.
Causality: Maceration allows the transesterification equilibrium to settle, Schiff bases to form (if aldehydes and amines are present), and the UCC to fully entangle with the volatile components, maximizing its fixative properties.
- **Chilling & Filtration:** Chill the mixture to 2°C for 24 hours to precipitate any insoluble waxes, then filter through a 0.2 µm PTFE membrane.



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Caption: Step-by-Step Workflow for Integrating UCC into Fine Fragrance Formulations.

References

- **Undecyl cyclohexanecarboxylate** | C₁₈H₃₄O₂ | CID 582157 - PubChem. nih.gov.[\[Link\]](#)
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